molecular formula C21H24N4O2S B13852677 (1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride

(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride

Cat. No.: B13852677
M. Wt: 396.5 g/mol
InChI Key: BGWDEAWXRWZTJQ-IBGZPJMESA-N
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Description

(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include an aminophenyl group, a phenylethyl group, and a thiazoleacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminophenylethylamine with 1-phenylethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-amino-4-thiazoleacetic acid in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to 25°C.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate
  • (1S)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate
  • (1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Sulfate

Uniqueness

The uniqueness of (1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride lies in its specific stereochemistry and the presence of both amino and thiazole groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

[(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethyl] 2-(2-amino-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C21H24N4O2S/c22-17-8-6-15(7-9-17)10-11-24-13-19(16-4-2-1-3-5-16)27-20(26)12-18-14-28-21(23)25-18/h1-9,14,19,24H,10-13,22H2,(H2,23,25)/t19-/m0/s1

InChI Key

BGWDEAWXRWZTJQ-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)OC(=O)CC3=CSC(=N3)N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)OC(=O)CC3=CSC(=N3)N

Origin of Product

United States

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